Abruquinone A

Description

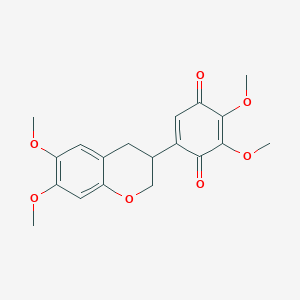

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H20O7 |

|---|---|

Molecular Weight |

360.4 g/mol |

IUPAC Name |

5-(6,7-dimethoxy-3,4-dihydro-2H-chromen-3-yl)-2,3-dimethoxycyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C19H20O7/c1-22-15-6-10-5-11(9-26-14(10)8-16(15)23-2)12-7-13(20)18(24-3)19(25-4)17(12)21/h6-8,11H,5,9H2,1-4H3 |

InChI Key |

ILLAZKQERSVUDX-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C2C(=C1)CC(CO2)C3=CC(=O)C(=C(C3=O)OC)OC)OC |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(CO2)C3=CC(=O)C(=C(C3=O)OC)OC)OC |

Synonyms |

abruquinone A |

Origin of Product |

United States |

Structural Elucidation and Stereochemical Characterization of Abruquinone a

Advanced Spectroscopic Techniques for Structure Determination

The definitive structure of Abruquinone A was established through the synergistic application of nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRESI-MS), and chiroptical methods like electronic circular dichroism (ECD). These methods, employed in concert, have allowed for the unambiguous assignment of its planar structure and absolute stereochemistry. The isolation and structural characterization of this compound have been reported from the roots of Abrus precatorius researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D: COSY, NOESY, HMBC, HSQC)

One-dimensional (1D) and two-dimensional (2D) NMR spectroscopy are powerful tools for delineating the carbon skeleton and the placement of protons within a molecule. For this compound, a complete assignment of proton (¹H) and carbon (¹³C) signals was achieved through a suite of NMR experiments.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum of this compound reveals characteristic signals for aromatic, olefinic, methoxy (B1213986), and aliphatic protons. The ¹³C NMR spectrum, in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, distinguishes between methyl, methylene, methine, and quaternary carbons, including the carbonyl carbons of the quinone moiety.

Interactive Data Table: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 2 | - | - |

| 3 | - | - |

| 4 | - | - |

| 4a | - | - |

| 5 | - | - |

| 6 | - | - |

| 7 | - | - |

| 8 | - | - |

| 8a | - | - |

| 1' | - | - |

| 2' | - | - |

| 3' | - | - |

| 4' | - | - |

| 5' | - | - |

| 6' | - | - |

| 6-OCH₃ | - | - |

| 7-OCH₃ | - | - |

| 2'-OCH₃ | - | - |

| 3'-OCH₃ | - | - |

| (Note: The specific chemical shift values (δ) and coupling constants (J) are based on data reported in scientific literature for this compound. The table is interactive and can be sorted by column.) |

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment established the proton-proton coupling networks within the molecule, identifying adjacent protons in the spin systems of the chroman and quinone rings.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlated each proton signal with its directly attached carbon, enabling the definitive assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): Long-range correlations (2-3 bonds) between protons and carbons were elucidated using the HMBC experiment. These correlations were pivotal in connecting the different structural fragments of this compound, such as linking the methoxy groups to their respective aromatic carbons and confirming the linkage between the chroman and quinone moieties.

NOESY (Nuclear Overhauser Effect Spectroscopy): Through-space correlations observed in the NOESY spectrum provided crucial information about the spatial proximity of protons, aiding in the determination of the relative stereochemistry and preferred conformation of the molecule.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS)

High-resolution electrospray ionization mass spectrometry (HRESI-MS) was instrumental in determining the elemental composition of this compound. The technique provides a highly accurate mass measurement of the molecular ion, allowing for the calculation of its molecular formula. For this compound, HRESI-MS analysis would have shown a protonated molecular ion [M+H]⁺, from which the molecular formula C₁₉H₂₀O₇ was deduced researchgate.net. This formula corresponds to a specific unsaturation index, which is consistent with the proposed structure containing aromatic rings, a quinone system, and a heterocyclic ring.

Data Table: HRESI-MS Data for this compound

| Ion | Calculated m/z | Found m/z | Molecular Formula |

| [M+H]⁺ | 361.1287 | - | C₁₉H₂₁O₇ |

| [M+Na]⁺ | 383.1107 | - | C₁₉H₂₀O₇Na |

| (Note: The "Found m/z" value would be obtained from the experimental spectrum.) |

Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration Assignment

Electronic circular dichroism (ECD) is a chiroptical technique that provides information about the stereochemistry of chiral molecules. The absolute configuration of this compound at its stereocenter(s) can be determined by comparing the experimental ECD spectrum with the theoretically calculated spectrum for each possible enantiomer.

The process involves:

Conformational Search: Identifying the low-energy conformers of the molecule using computational methods.

ECD Calculation: Calculating the theoretical ECD spectrum for each stable conformer using time-dependent density functional theory (TD-DFT).

Spectral Comparison: Comparing the Boltzmann-averaged calculated ECD spectrum with the experimentally measured spectrum. A good agreement between the experimental and a calculated spectrum allows for the confident assignment of the absolute configuration. For isoflavonoids, the sign of the Cotton effects in specific regions of the ECD spectrum can often be correlated with the stereochemistry at the chiral centers hebmu.edu.cnresearchgate.net.

Conformation Analysis and Stereoisomeric Considerations of this compound

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and stereochemistry. Therefore, understanding the conformational preferences and the nature of stereoisomers of this compound is of significant importance.

The structure of this compound contains a chroman ring system, which is not planar and can adopt different conformations. The dihydro-γ-pyrone ring in the chroman moiety typically exists in a half-chair or sofa conformation. The orientation of the substituent at the chiral center (C3) can be either axial or equatorial. The relative stability of these conformers is influenced by steric and electronic factors.

Furthermore, this compound possesses a chiral center at the C3 position of the chroman ring, giving rise to the possibility of two enantiomers: (3R)-Abruquinone A and (3S)-Abruquinone A. These enantiomers are non-superimposable mirror images of each other and may exhibit different biological activities. The naturally occurring form of this compound has a specific absolute configuration, which is determined using methods like ECD spectroscopy as discussed above. The IUPAC name for the naturally occurring enantiomer is 5-[(3S)-6,7-dimethoxy-3,4-dihydro-2H-chromen-3-yl]-2,3-dimethoxycyclohexa-2,5-diene-1,4-dione, indicating an S configuration at the C3 position.

In addition to enantiomers, the presence of the quinone ring could potentially lead to atropisomerism if rotation around the single bond connecting the chroman and quinone moieties is restricted. However, for this compound, free rotation is generally expected.

Biosynthesis and Chemical Synthesis of Abruquinone a and Its Analogues

Proposed Biosynthetic Pathways of Isoflavanquinones in Abrus precatorius

Isoflavanquinones, including Abruquinone A, belong to the larger class of isoflavonoids, which are characteristic metabolites of the Leguminosae (Fabaceae) family. rsc.orgrsc.org Their biosynthesis is an extension of the general flavonoid pathway, which originates from the shikimate and acetate-malonate pathways.

The biosynthesis of the isoflavonoid (B1168493) core structure is a well-studied pathway involving a series of enzymatic transformations. The key steps leading to the isoflavan (B600510) skeleton are outlined below:

Phenylpropanoid Pathway : The process begins with the amino acid L-phenylalanine, which is converted into 4-coumaroyl-CoA through the sequential action of three key enzymes: Phenylalanine ammonia-lyase (PAL), Cinnamate-4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL).

Chalcone (B49325) Formation : Chalcone synthase (CHS), a type III polyketide synthase, catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.

Flavanone (B1672756) Isomerization : Chalcone isomerase (CHI) facilitates the stereospecific cyclization of the chalcone into the corresponding flavanone, typically (2S)-naringenin.

The Isoflavonoid Branch Point : The crucial step that defines an isoflavonoid is the 1,2-aryl migration of the B-ring from C2 to C3 of the heterocyclic C-ring. rsc.orgrsc.org This intramolecular rearrangement is catalyzed by isoflavone (B191592) synthase (IFS), a cytochrome P450 monooxygenase. This reaction converts a flavanone (e.g., naringenin or liquiritigenin) into an isoflavone (e.g., genistein (B1671435) or daidzein).

Post-Isoflavone Modifications : Following the formation of the basic isoflavone scaffold, a series of tailoring enzymes, including reductases, hydroxylases, O-methyltransferases (OMTs), and prenyltransferases, work to create the vast diversity of isoflavonoids. For this compound and its analogues, this involves reduction of the isoflavone double bond to form an isoflavan, followed by specific hydroxylation and methoxylation patterns on the aromatic rings, and finally oxidation of a dihydroxy-substituted B-ring to the characteristic quinone moiety.

The plant Abrus precatorius is a rich source of various isoflavanquinones, suggesting an active and diverse set of tailoring enzymes. czechmycology.orgresearchgate.netjrmds.in

Table 1: Known Abruquinone Analogues from Abrus precatorius

| Compound Name | Reference |

|---|---|

| This compound | jrmds.inresearchgate.netijpsonline.comnih.gov |

| Abruquinone B | kobe-u.ac.jpresearchgate.netthieme-connect.com |

| Abruquinone C | researchgate.net |

| Abruquinone D | researchgate.netresearchgate.net |

| Abruquinone E | researchgate.netkobe-u.ac.jp |

| Abruquinone F | researchgate.netresearchgate.net |

| Abruquinone G | researchgate.netthieme-connect.com |

| Abruquinone H | thieme-connect.com |

| Abruquinone I | thieme-connect.com |

| Abruquinone K | researchgate.net |

| Abruquinone L | researchgate.net |

Total Synthesis Strategies for this compound

The chemical synthesis of this compound and its analogues provides a means to confirm their structures, explore their biological activities, and develop more efficient production methods. Several strategies have been developed, moving from linear to more convergent and efficient approaches.

Early synthetic routes to isoflavonoids often relied on the construction of a 2-hydroxydeoxybenzoin (a benzyl (B1604629) ketone) intermediate, which requires the subsequent introduction of a carbon atom to form the C6-C3-C6 skeleton before cyclization. rsc.orgrsc.org An alternative biomimetic approach involves the oxidative rearrangement of a chalcone precursor. rsc.orgrsc.org

A significant advancement is the development of convergent, radical-free synthetic strategies. One such method was recently employed for the total synthesis of Abruquinones B, E, and P, which share the same isoflavanquinone core as this compound. kobe-u.ac.jpu-tokyo.ac.jpresearchgate.net This strategy is notable for its efficiency and avoidance of toxic reagents used in older syntheses, such as thallium compounds. kobe-u.ac.jp

The key features of this novel methodology include:

Claisen Rearrangement–Cyclization Cascade (CRCC) : This reaction uses a readily available phenol (B47542) and 1,2,3-trichloropropene (B82530) to efficiently construct a 3-chloro-2H-chromene, a key building block for the isoflavonoid C-ring. kobe-u.ac.jp

Suzuki-Miyaura Cross-Coupling : The 3-chloro-2H-chromene intermediate serves as an excellent electrophile for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with a custom-synthesized arylboronic acid, which will become the B-ring of the isoflavanquinone. kobe-u.ac.jp This step allows for the convergent and modular assembly of the 3-arylchromene (isoflavene) skeleton.

Final Transformations : The synthesis is completed by catalytic hydrogenation of the C3-C4 double bond in the chromene ring and hydrogenolytic removal of protecting groups, followed by oxidation of the unmasked hydroquinone (B1673460) B-ring to the final quinone structure. kobe-u.ac.jp

Table 2: Overview of a Modern Convergent Synthesis for Abruquinones

| Step | Description | Key Reagents/Reaction | Purpose |

|---|---|---|---|

| 1 | Synthesis of 3-chloro-2H-chromene | Claisen Rearrangement–Cyclization Cascade (CRCC) | Forms the A and C rings of the isoflavan core. |

| 2 | Synthesis of Arylboronic Acid | Multi-step synthesis from simple precursors | Prepares the B-ring component with appropriate substitution. |

| 3 | Convergent Assembly | Suzuki-Miyaura Cross-Coupling | Joins the A/C-ring and B-ring fragments to form the isoflavene skeleton. |

| 4 | Reduction & Deprotection | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Reduces the isoflavene double bond to an isoflavan and removes benzyl protecting groups. |

Source: Adapted from Uchida et al., 2023. kobe-u.ac.jp

A primary challenge in the synthesis of this compound is controlling the stereochemistry at the C3 position. Many synthetic methods, such as the simple hydrogenation of an isoflavone precursor, result in a racemic mixture (an equal mix of both enantiomers). rsc.orgyoutube.com Achieving stereoselectivity requires more sophisticated approaches:

Asymmetric Catalysis : The use of chiral catalysts based on metals like palladium, ruthenium, or iridium for stereoselective hydrogenation or transfer hydrogenation can favor the formation of one enantiomer over the other. rsc.org

Organocatalysis : Non-metal, small organic molecule catalysts have also been successfully employed for the stereoselective synthesis of isoflavanones and isoflavans. rsc.org

Regioselectivity—controlling the position of functional groups on the aromatic rings—is another significant hurdle. rsc.org The A-ring of this compound is heavily substituted with methoxy (B1213986) groups, and the B-ring is a quinone. A synthetic strategy must precisely install these groups. The convergent approach using a pre-functionalized arylboronic acid in a Suzuki-Miyaura coupling provides an elegant solution to this problem by allowing each ring system to be constructed with the correct substitution pattern before they are joined together. kobe-u.ac.jp

Semi-synthetic Derivatization of this compound and Related Compounds

Semi-synthesis involves using a readily available natural product as a starting material for chemical modifications. numberanalytics.com This approach is valuable for generating a library of related compounds (analogues) to investigate structure-activity relationships or to create derivatives with improved properties. numberanalytics.comnih.gov

While specific studies focusing solely on the semi-synthetic derivatization of this compound are not prominent, the principles are well-established in natural product chemistry. numberanalytics.comnih.gov Common derivatization reactions that could be applied to the isoflavanquinone scaffold include: numberanalytics.com

Reduction of the quinone moiety back to a hydroquinone.

Alkylation or Acylation of the resulting hydroquinone hydroxyl groups.

Demethylation of the methoxy groups on the A-ring, followed by re-alkylation to introduce different substituents.

Reactions involving the quinone ring , such as Michael additions or Diels-Alder reactions, to introduce further complexity.

The existence of at least twelve different abruquinone analogues in nature suggests that the core scaffold is amenable to various modifications, providing a strong rationale for exploring semi-synthetic derivatization. researchgate.netresearchgate.netthieme-connect.com

Chemo-enzymatic and Bioproduction Approaches for this compound

Modern synthetic strategies increasingly seek to combine the power of chemical synthesis with the unparalleled selectivity of biological catalysts (enzymes).

Chemo-enzymatic synthesis integrates enzymatic steps into a chemical synthesis route to overcome specific challenges, such as creating a specific stereocenter. nih.gov An enzyme could be used, for example, to resolve a racemic mixture of a synthetic intermediate or to catalyze a highly regioselective and stereoselective transformation that is difficult to achieve with conventional chemistry. nih.govmdpi.com Although a specific chemo-enzymatic total synthesis of this compound has not been reported, this approach holds significant potential for a more efficient and stereocontrolled synthesis in the future.

Bioproduction represents a paradigm shift from chemical synthesis to microbial fermentation. This synthetic biology approach involves engineering a host microorganism, such as Escherichia coli or Saccharomyces cerevisiae, with the complete biosynthetic pathway for a natural product. anr.fr By introducing all the necessary genes from Abrus precatorius that code for the enzymes in the abruquinone pathway, it may be possible to produce this compound or its precursors in large-scale fermenters. This strategy has been successfully applied to other complex plant-derived molecules like anthraquinones and alkaloids and offers a promising avenue for the sustainable and scalable production of isoflavanquinones. mdpi.comanr.fr

Biological Activities and Preclinical Pharmacological Investigations of Abruquinone a

Antimicrobial Activities

Antibacterial Efficacy and Cellular Mechanisms of Action

Abruquinone A has demonstrated significant antibacterial properties, particularly against multidrug-resistant Staphylococcus aureus (S. aureus). tandfonline.comresearchgate.net Studies have shown that it can inhibit the growth of this bacterium with Minimum Inhibitory Concentration (MIC) values ranging from 20 to 30 μg/mL. tandfonline.comresearchgate.net The mechanism of action appears to involve the induction of morphological damage to the bacterial cells, leading to membrane segmentation. tandfonline.comresearchgate.net

A study investigating the chloroform (B151607) extract of Abrus precatorius roots, which contains this compound, showed antibacterial activity against several bacteria, including Enterococcus faecalis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Salmonella typhimurium, Shigella dysenteriae, and Vibrio cholerae. ulisboa.pt The most significant activity was observed against Staphylococcus aureus. ulisboa.pt

| Bacterium | Activity | MIC (μg/mL) | Reference |

| Multidrug-resistant S. aureus | Inhibits growth | 20 - 30 | tandfonline.comresearchgate.net |

| Enterococcus faecalis | Active | Not Specified | ulisboa.pt |

| Staphylococcus aureus | Most active | Not Specified | ulisboa.pt |

| Escherichia coli | Active | Not Specified | ulisboa.pt |

| Pseudomonas aeruginosa | Active | Not Specified | ulisboa.pt |

| Salmonella typhimurium | Active | Not Specified | ulisboa.pt |

| Shigella dysenteriae | Active | Not Specified | ulisboa.pt |

| Vibrio cholerae | Active | Not Specified | ulisboa.pt |

Antileishmanial Activity in Protozoan Models

Research has highlighted the potential of this compound as an antileishmanial agent. It has been shown to be active against Leishmania major and Leishmania tropica, the protozoan parasites responsible for cutaneous leishmaniasis. researchgate.net In vitro studies have reported that this compound exhibits significant antileishmanial activity against both L. major and L. tropica. researchgate.net

The ethyl acetate (B1210297) fraction of Abrus precatorius root extract, from which this compound was isolated, demonstrated potent antileishmanial activity against L. major. researchgate.net This validates the traditional use of A. precatorius in treating dermatological diseases. researchgate.net

| Leishmania Species | IC50 (μg/mL) | Reference |

| Leishmania major | 6.35 ± 0.005 | researchgate.net |

| Leishmania tropica | 6.29 ± 0.015 | researchgate.net |

Antitrypanosomal Activity in Protozoan Models

This compound has demonstrated notable in vitro activity against Trypanosoma brucei rhodesiense, the parasite that causes Human African trypanosomiasis. africaresearchconnects.comnih.gov Studies have revealed that this compound, along with other abruquinones, exhibits high potency with low IC50 values. africaresearchconnects.comnih.govresearchgate.net Specifically, this compound showed an IC50 value of 0.01 μM against T. b. rhodesiense. nih.govresearchgate.net The selectivity index for this compound was found to be exceptionally high, suggesting a favorable profile for potential therapeutic development. nih.govresearchgate.net

| Trypanosome Species | IC50 (μM) | Selectivity Index (SI) | Reference |

| Trypanosoma brucei rhodesiense | 0.01 | 668 | nih.govresearchgate.net |

Antiviral Properties and Viral Target Interactions

While research on the antiviral properties of this compound is limited, some studies suggest that quinone-based compounds, in general, can exhibit antiviral activity. nih.gov For instance, certain fluoroquinolones have shown effectiveness against vaccinia virus and papovaviruses. nih.gov Additionally, some anthraquinones, which are structurally related to isoflavanquinones, have demonstrated antiviral activity against viruses like poliovirus. nih.gov However, direct studies on the antiviral effects and specific viral targets of this compound are not extensively documented in the available literature.

Anti-inflammatory and Immunomodulatory Effects

Inhibition of Leukocyte Respiratory Burst

This compound has been shown to possess significant anti-inflammatory and immunomodulatory properties, primarily through its inhibitory effects on the respiratory burst in leukocytes. nih.govnih.govthieme-connect.com It causes a concentration-dependent and irreversible inhibition of superoxide (B77818) anion (O2•−) generation in rat neutrophils stimulated by various agents. nih.govnih.gov

The compound has been found to inhibit O2•− generation induced by formylmethionyl-leucyl-phenylalanine (fMLP) plus dihydrocytochalasin B (CB) and phorbol (B1677699) 12-myristate 13-acetate (PMA) with IC50 values of 0.33 ± 0.05 μg/ml and 0.49 ± 0.04 μg/ml, respectively. nih.govnih.gov Furthermore, this compound inhibits oxygen consumption in neutrophils in response to these stimuli. nih.govnih.gov

The mechanism of this inhibition is multifaceted. It involves the blockade of phospholipase C (PLC) and phospholipase D (PLD) pathways and the suppression of NADPH oxidase function by interrupting electron transport. nih.govnih.gov this compound also inhibits the transient elevation of intracellular calcium ([Ca2+]i) and the generation of inositol (B14025) trisphosphate (IP3) in response to fMLP. nih.govnih.gov

| Inhibitory Action | IC50 (μg/mL) | Reference |

| fMLP/CB-induced O2•− generation | 0.33 ± 0.05 | nih.govnih.gov |

| PMA-induced O2•− generation | 0.49 ± 0.04 | nih.govnih.gov |

| fMLP-induced [Ca2+]i elevation | 7.8 ± 0.2 | nih.govnih.gov |

| fMLP-induced IP3 generation | 10.6 ± 2.0 | nih.govnih.gov |

| fMLP/CB-induced phosphatidic acid formation | 2.2 ± 0.6 | nih.govnih.gov |

| fMLP/CB-induced phosphatidylethanol (B1425624) formation | 2.5 ± 0.3 | nih.govnih.gov |

| PMA-activated neutrophil particulate NADPH oxidase | 0.6 ± 0.1 | nih.govnih.gov |

| Arachidonic acid-activated cell-free INT reduction | 1.5 ± 0.2 | nih.govnih.gov |

Modulation of Pro-inflammatory Mediators (e.g., TNF-α)

This compound has demonstrated notable anti-inflammatory properties by modulating key pro-inflammatory mediators. Research indicates that isoflavanquinones, including this compound, exhibit potent anti-inflammatory effects by inhibiting the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). researchgate.net TNF-α is a critical mediator in the inflammatory cascade, and its inhibition is a key target for anti-inflammatory therapies. mdpi.comrndsystems.com

Furthermore, the anti-inflammatory action of this compound is linked to its ability to suppress the release of other chemical mediators from mast cells. nih.gov In vitro experiments have shown that this compound can suppress the release of histamine (B1213489) and β-glucuronidase from isolated rat peritoneal mast cells. nih.govthieme-connect.com This suggests that its anti-inflammatory effect is at least partially mediated by stabilizing these immune cells and preventing the degranulation that releases a host of inflammatory substances. nih.gov Studies have also shown that this compound can suppress plasma extravasation induced by inflammatory agents like histamine, serotonin, bradykinin, and substance P. nih.govresearchpromo.com

Intervention in Cellular Signaling Pathways (e.g., PLC, PLD, Ca2+ mobilization, IP3, NADPH oxidase)

The inhibitory effects of this compound extend to several crucial cellular signaling pathways involved in the inflammatory response. The compound has been shown to block the pathways of both phospholipase C (PLC) and phospholipase D (PLD). nih.govnih.gov This blockade is significant as these enzymes are key to the signal transduction that leads to cellular activation and inflammatory responses.

Specifically, this compound inhibits the generation of inositol trisphosphate (IP3) with an IC50 value of 10.6 ± 2.0 μg/ml, a downstream product of PLC activity that is essential for intracellular calcium mobilization. nih.govnih.gov Consequently, it also inhibits the transient increase of intracellular calcium ([Ca2+]i) with an IC50 of 7.8 ± 0.2 μg/ml. nih.govnih.gov The compound also inhibits the formation of phosphatidic acid (PA) and phosphatidylethanol (PEt), which are products of PLD activity, with IC50 values of 2.2 ± 0.6 μg/ml and 2.5 ± 0.3 μg/ml, respectively. nih.govnih.gov

Moreover, this compound has been found to suppress the function of NADPH oxidase, a key enzyme responsible for the respiratory burst in neutrophils which generates superoxide anions. nih.govnih.gov It inhibits superoxide anion generation induced by both formylmethionyl-leucyl-phenylalanine (fMLP) and phorbol 12-myristate 13-acetate (PMA) with IC50 values of 0.33 ± 0.05 μg/ml and 0.49 ± 0.04 μg/ml, respectively. nih.govnih.gov This suggests a direct interruption of the electron transport chain within the enzyme complex. nih.govnih.gov

Receptor-Mediated Immunomodulation (e.g., formyl peptide receptor 1 antagonism)

This compound's immunomodulatory effects are also mediated through its interaction with specific cell surface receptors. It has been identified as an antagonist of the formyl peptide receptor 1 (FPR1). nih.govnih.govrndsystems.com FPR1 is a G protein-coupled receptor found on phagocytic leukocytes that recognizes N-formylated peptides derived from bacteria and mitochondria, playing a crucial role in the innate immune response to infection. mdpi.com By acting as an antagonist, this compound can block the activation of neutrophils and other immune cells by these pro-inflammatory signals. nih.govnih.gov This antagonism is a key part of its anti-inflammatory and immunomodulatory profile. serbiosoc.org.rs

Anti-proliferative Activities in Preclinical Cell Models

In addition to its anti-inflammatory and immunomodulatory properties, this compound has shown promise as an anti-proliferative agent in various cancer cell lines.

Efficacy in Diverse Cancer Cell Lines (e.g., breast, oral, colon, lung)

Preclinical studies have demonstrated the cytotoxic effects of abruquinones, including this compound, against a range of cancer cell lines. researchgate.net Specifically, this compound has shown cytotoxic activity against breast cancer cells, including both estrogen-positive AU565 and triple-negative MDA-MB-231 cell lines, with IC50 values of 23.13 μM and 9.05 μM, respectively. researchgate.net Other related abruquinones have also shown efficacy against oral (CAL-27), colon (Caco-2), and lung (NCI-H460) cancer cell lines. researchgate.net

Table 1: In Vitro Anti-proliferative Activity of Abruquinones

Molecular Mechanisms of Antiproliferative Action (e.g., estrogen receptor beta antagonism)

The anti-proliferative effects of this compound are believed to be mediated through various molecular mechanisms. One proposed mechanism is its antagonistic effect on estrogen receptor beta (ERβ). bioresearchcommunications.comresearchgate.net In silico molecular docking studies have suggested that this compound, along with other abruquinones, can bind favorably to the ERβ-receptor. bioresearchcommunications.comresearchgate.net This antagonistic action on ERβ could be a key factor in its anti-breast cancer effects. bioresearchcommunications.comresearchgate.netnih.gov The interaction involves the formation of hydrogen bonds and steric interactions with key amino acid residues within the receptor's binding pocket. researchgate.net

Preclinical Investigations of Diverse Bioactivities

Beyond its anti-inflammatory and anti-cancer potential, this compound has been investigated for other bioactivities. Studies have shown that abruquinones possess antibacterial and antiurease activities. researchgate.net this compound demonstrated antibacterial effects against multidrug-resistant S. aureus. researchgate.net Furthermore, some isoflavanquinones from Abrus precatorius have shown selective in vitro inhibition of Trypanosoma brucei rhodesiense, the parasite responsible for African trypanosomiasis. scielo.org.co

Table 2: Summary of Diverse Bioactivities of this compound

Antiurease Activity

Urease is an enzyme that catalyzes the hydrolysis of urea, a process implicated in the pathogenesis of infections caused by certain bacteria, such as Helicobacter pylori. The inhibition of this enzyme is a key target for developing treatments for these conditions.

Phytochemical studies involving compounds isolated from the roots of Abrus precatorius have demonstrated that this compound possesses significant urease-inhibiting activity. tandfonline.comresearchgate.net In one study, this compound was evaluated for its therapeutic effects and showed noteworthy inhibition of the urease enzyme. tandfonline.com The half-maximal inhibitory concentration (IC₅₀) for this compound was determined to be 35.2 µM. tandfonline.comresearchgate.netresearchgate.net Molecular docking simulations suggest that this inhibitory effect is due to a tight binding to the active site of the urease enzyme, facilitated by π-cation interactions. tandfonline.comresearchgate.netresearchgate.net These findings identify this compound as a potential candidate for further investigation in the development of antiurease agents. tandfonline.comresearchgate.net

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| This compound | Urease | 35.2 | tandfonline.comresearchgate.netresearchgate.net |

Anti-diabetic Potential through Molecular Interactions (e.g., insulin (B600854) receptor)

The insulin receptor plays a critical role in glucose homeostasis, and its dysregulation can lead to type 2 diabetes mellitus. bepls.comnih.gov Activating the insulin receptor is a primary strategy for managing diabetes. nih.gov While Abrus precatorius has been noted for its traditional use in treating diabetes, specific experimental studies on the direct interaction of this compound with the insulin receptor are limited. bepls.combsmiab.org

However, computational studies have explored the antidiabetic potential of related compounds from A. precatorius. bepls.com An in-silico analysis investigated the binding of phytochemicals from the plant to the mutant tyrosine kinase domain of the human insulin receptor (PDB ID: 5HHW). bepls.com This study identified two other compounds, Abruquinone B and Abruquinone C, as having successful binding within the active pocket of the target protein, suggesting their potential as therapeutic candidates for diabetes mellitus. bepls.com While these findings point to the potential of the abruquinone scaffold, direct molecular studies are needed to confirm the anti-diabetic activity of this compound and its specific interactions with the insulin receptor.

Anti-schistosomal Activity and Enzyme Inhibition (e.g., purine (B94841) nucleoside phosphorylase)

Schistosomiasis is a parasitic disease caused by blood flukes of the genus Schistosoma. nih.gov These parasites cannot synthesize purines de novo and rely entirely on the host's purine salvage pathway for their survival, making the enzymes in this pathway attractive drug targets. nih.govresearchgate.netnih.gov One such crucial enzyme is purine nucleoside phosphorylase (PNP). nih.govresearchgate.net

In the search for new anti-schistosomal drugs, a computer-aided screening of 99 compounds from Abrus precatorius was conducted to identify potential inhibitors of Schistosoma mansoni purine nucleoside phosphorylase (SmPNP). nih.gov While this compound was likely among the compounds screened, it was not identified as a top-ranked compound. nih.gov The study highlighted three other compounds—abrusogenin (B1666478), cirsimaritin, and hispidulin—as lead candidates due to their high binding affinities and favorable interactions with the active site of SmPNP. nih.gov Although this indicates that A. precatorius is a promising source for anti-schistosomal compounds, there is currently no direct evidence from the screened literature to support a significant inhibitory role for this compound against SmPNP. nih.gov

Modulation of Platelet Aggregation

Platelet aggregation is a fundamental process in hemostasis and thrombosis. frontiersin.org The modulation of platelet activation is a key therapeutic strategy for preventing and treating cardiovascular diseases. mdpi.com

Studies on the isoflavanquinones isolated from Abrus precatorius have identified this compound as possessing antiplatelet activity. thieme-connect.com It is suggested that abruquinones are the active substances responsible for the platelet-inhibiting effects observed with extracts from the plant. bsmiab.org This activity contributes to a broader profile of biological effects reported for this class of compounds, which also includes anti-inflammatory and antiallergic properties. thieme-connect.com Further research is required to elucidate the specific mechanisms by which this compound modulates platelet aggregation.

Molecular Mechanisms and Target Identification of Abruquinone a

Receptor Binding Studies and Ligand-Target Affinities

While extensive receptor binding assays using traditional methods like affinity chromatography are not widely documented for Abruquinone A, computational studies have provided significant insights into its potential ligand-target affinities. huji.ac.ilyoutube.com In silico molecular docking simulations have been employed to predict the binding interactions of this compound with specific protein receptors.

One such study investigated the binding of abruquinones A, B, and C to the human estrogen receptor beta (ERβ), a key target in breast cancer research. researchgate.netbioresearchcommunications.com The results suggested that this compound exhibits a favorable binding potential to the receptor. researchgate.net The interaction is stabilized through specific molecular bonds, including a hydrogen bond with the amino acid residue Arg 346 and steric interactions with residues such as Ile 373, Leu 339, Leu 343, and Leu 476 within the receptor's binding site. researchgate.net

Further computational analysis has explored its interaction with enzymes. Molecular docking simulations showed that this compound fits tightly into the active site of the urease enzyme, where its binding is primarily stabilized by π-cation interactions with the side chains of active site residues. researchgate.nettandfonline.com These docking studies are crucial for predicting the binding modes and affinities that underpin the compound's inhibitory activities.

| Target Receptor/Enzyme | Methodology | Key Interacting Residues | Interaction Type | Finding |

|---|---|---|---|---|

| Estrogen Receptor Beta (ERβ) | Molecular Docking | Arg 346, Ile 373, Leu 339, Leu 343, Leu 476 | Hydrogen Bonding, Steric Interactions | Exhibited favorable binding potential compared to the negative control genistein (B1671435). researchgate.netresearchgate.net |

| Urease | Molecular Docking | Active Site Residues | π-Cation Interactions | Docked tightly to the side chains of the enzyme's active site. researchgate.nettandfonline.com |

Enzyme Inhibition Kinetics and Characterization

This compound has demonstrated significant inhibitory effects against several enzymes, a key aspect of its mechanism of action. Kinetic studies have characterized its potency and specificity, revealing it to be a powerful inhibitor of enzymes involved in inflammation and microbial pathogenesis.

Urease: this compound is a significant inhibitor of urease, an enzyme crucial for certain pathogenic bacteria. researchgate.nettandfonline.com It displays potent activity with a reported IC₅₀ value of 35.2 µM. researchgate.nettandfonline.com The inhibition mechanism is linked to its ability to interact with the enzyme's active site. researchgate.net

NADPH Oxidase: The compound is a potent inhibitor of NADPH oxidase, an enzyme complex responsible for producing superoxide (B77818) anions during the respiratory burst in neutrophils. nih.govnih.gov this compound causes a concentration-dependent and irreversible inhibition of superoxide generation with an IC₅₀ value of 0.49 ± 0.04 µg/ml in PMA-activated neutrophils. nih.govnih.gov It also directly inhibits the O₂⁻ generation in PMA-activated neutrophil particulate NADPH oxidase with an IC₅₀ of 0.6 ± 0.1 µg/ml. nih.govnih.gov This inhibition is achieved by interrupting the electron transport process within the enzyme complex. nih.govnih.gov

SmPNP (Schistosoma mansoni purine (B94841) nucleoside phosphorylase): While compounds derived from Abrus precatorius have been screened for activity against SmPNP, a key enzyme in Schistosoma mansoni, this compound was not identified as a primary lead compound in these studies. nih.gov The research highlighted other compounds from the plant, such as abrusogenin (B1666478) and cirsimaritin, as having higher binding affinities for this specific target. nih.gov

Viral Proteases: The potential for abruquinone derivatives to act as antiviral agents has been noted, with some patents listing them as retroviral protease inhibiting compounds. google.com However, detailed enzyme inhibition kinetic studies focusing specifically on this compound against viral proteases are not extensively available in the current literature. mdpi.comclevelandclinic.orgwikipedia.org

| Enzyme Target | Inhibitory Concentration (IC₅₀) | Notes |

|---|---|---|

| Urease | 35.2 µM | Significant inhibitory activity. researchgate.nettandfonline.com |

| NADPH Oxidase (PMA-activated) | 0.49 ± 0.04 µg/ml | Inhibition of superoxide anion generation. nih.govnih.gov |

| NADPH Oxidase (particulate fraction) | 0.6 ± 0.1 µg/ml | Direct inhibition of O₂⁻ generation. nih.govnih.gov |

Cellular Pathway Elucidation beyond Phenotypic Effects

Beyond direct enzyme inhibition, research indicates that this compound intervenes in specific intracellular signaling pathways, which helps to explain its broader cellular effects, such as the suppression of the inflammatory response in neutrophils. nih.govnih.gov

The plant Abrus precatorius is known for producing abrin (B1169949), a potent toxin that functions by inhibiting protein synthesis. nih.govnih.gov However, abrin is a large protein toxin, and its mechanism should not be confused with that of this compound, which is a small molecule isoflavanquinone. nih.gov Currently, there is a lack of specific studies in the reviewed literature detailing the direct impact of this compound on gene expression or the protein synthesis machinery. indexcopernicus.com

The current body of scientific literature does not provide specific studies focused on the analysis of how this compound modulates protein-protein interactions as a primary mechanism of action. The existing research has focused more on its direct interaction with enzyme active sites and its influence on signal transduction components.

This compound has been shown to modulate several key signal transduction pathways, particularly those involved in neutrophil activation. nih.govnih.gov Its inhibitory effect on the respiratory burst is mediated in part by blocking the phospholipase C (PLC) and phospholipase D (PLD) pathways. nih.govnih.gov

It inhibits the generation of inositol (B14025) trisphosphate (IP₃), a product of PLC activity, with an IC₅₀ value of 10.6 ± 2.0 µg/ml. nih.govnih.gov

It inhibits the formation of phosphatidic acid (PA), a product of PLD, with an IC₅₀ value of 2.2 ± 0.6 µg/ml. nih.gov

The compound was found to decrease intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) but had no effect on cyclic guanosine (B1672433) monophosphate (cGMP) levels. nih.govnih.gov

Interestingly, this compound does not directly affect the enzyme activities of protein kinase C (PKC) or protein kinase A (PKA). nih.govnih.gov

In terms of phosphorylation events, it does not inhibit fMLP/CB-induced protein tyrosine phosphorylation. Instead, it was observed to induce additional phosphotyrosine accumulation on proteins in the 73-78 kDa range in activated neutrophils, suggesting a complex modulatory role in signaling cascades. nih.gov

Computational Biology and Cheminformatics Approaches

Computational biology and cheminformatics have emerged as indispensable tools in modern drug discovery and development. These in silico methods provide a rapid and cost-effective means to investigate the molecular interactions of natural products, predict their biological targets, and guide the design of more potent and selective analogs. In the context of this compound, computational approaches have been pivotal in elucidating its potential mechanisms of action and identifying its biological targets.

Molecular Docking Simulations with Identified Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. This method is widely used to understand the interaction between a ligand, such as this compound, and its macromolecular target, typically a protein.

Research has employed molecular docking to investigate the interaction of this compound with several potential biological targets. One notable study focused on its potential anti-breast cancer effects by docking it against the human estrogen receptor beta (ERβ; PDB ID: 2YLY). researchgate.net The simulation predicted that this compound binds favorably within the ligand-binding domain of ERβ. researchgate.net The interaction is stabilized by a hydrogen bond with the amino acid residue Arg 346 and further steric interactions with Ile 373, Leu 339, Leu 343, and Leu 476. researchgate.net In this study, while Abruquinone C showed the most favorable binding, this compound also demonstrated a strong binding affinity, suggesting its potential role as an antagonist for ERβ. researchgate.net

Another computational study explored the potential of this compound as an antiviral agent by docking it against the main protease (Mpro; PDB ID: 6LU7) of the COVID-19 virus. researchgate.net This enzyme is crucial for viral replication, making it a key drug target. The docking results indicated that this compound could interact with the protein, although other compounds like Glycyrrhizin showed a lower binding energy in that particular study. researchgate.net

Table 1: Molecular Docking Results for this compound with Biological Targets

| Biological Target | PDB ID | Key Interacting Residues | Docking Score/Binding Affinity | Potential Effect | Source |

|---|---|---|---|---|---|

| Human Estrogen Receptor beta (ERβ) | 2YLY | Arg 346 (H-bond), Ile 373, Leu 339, Leu 343, Leu 476 (Steric) | Favorable MolDock Score | Antagonistic effect on ERβ, potential anti-breast cancer activity | researchgate.net |

| COVID-19 Main Protease (Mpro) | 6LU7 | Not specified | -6.7 kcal/mol | Potential viral inhibition | researchgate.net |

Molecular Dynamics Simulations for Ligand-Protein Stability

Following molecular docking, molecular dynamics (MD) simulations are a powerful computational method used to analyze the physical motions of atoms and molecules. nih.gov For drug discovery, MD simulations are crucial for assessing the stability of a ligand-protein complex over time, providing insights that a static docking pose cannot. nih.govmdpi.com By simulating the behavior of the complex in a virtual physiological environment, researchers can validate the docking results and ensure that the predicted interactions are maintained. nih.govbiorxiv.org

An MD simulation can reveal key information about the dynamic behavior of the this compound-target complex, such as the flexibility of the ligand in the binding pocket, the stability of key hydrogen bonds, and conformational changes in the protein upon binding. nih.gov This detailed understanding of the dynamic molecular interactions is essential for confirming the stability and function of the ligand-protein binding. nih.gov Although specific molecular dynamics simulation studies for the this compound-ERβ or this compound-Mpro complexes are not detailed in the available literature, this approach represents the logical next step in validating the promising results obtained from molecular docking simulations.

Structure-Activity Relationship (SAR) Analysis and Pharmacophore Modeling

Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry that investigates how the chemical structure of a compound influences its biological activity. immutoscientific.comoncodesign-services.com The goal is to identify the key chemical features (functional groups and their arrangement) responsible for the compound's effects, which can guide the synthesis of more effective and safer drug candidates. immutoscientific.comcreative-proteomics.com

Pharmacophore modeling is a complementary computational technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) necessary for a molecule to interact with a specific biological target. nih.govdovepress.comdergipark.org.tr A pharmacophore model can be generated based on the structure of a known active ligand or the binding site of a target protein. dovepress.commdpi.com This model then serves as a 3D query to search compound libraries for new molecules with different chemical scaffolds but the same essential features, potentially leading to the discovery of novel active compounds. nih.govdergipark.org.tr While specific pharmacophore models derived from this compound have not been reported, its identified interactions within the ERβ binding site could be used to develop such a model for future drug discovery efforts.

Computational Screening and Virtual Ligand Discovery

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those structures most likely to bind to a drug target. wikipedia.orgnih.gov This approach can be either structure-based or ligand-based.

Structure-based virtual screening relies on the 3D structure of the target protein. wikipedia.org Using the docking poses of this compound in targets like ERβ, researchers could screen vast databases of compounds to find others that fit into the same binding pocket and form similar interactions. nih.gov This can significantly accelerate the discovery of new and diverse lead compounds. nih.gov

Ligand-based virtual screening is used when the 3D structure of the target is unknown but a set of active ligands is available. wikipedia.org Methods include searching for molecules with a similar 2D chemical structure or using a pharmacophore model developed from active compounds like this compound to find molecules that match the required 3D arrangement of chemical features. wikipedia.orgcam.ac.uk

As a natural product, this compound itself was not discovered via computational screening. However, its structure and the computational data gathered on its interactions serve as a valuable starting point for future virtual ligand discovery campaigns aimed at finding novel modulators for its identified biological targets.

Analytical Methodologies for Abruquinone a Research

Chromatographic Separations and Purification Techniques

Chromatography is a fundamental technique for the isolation of Abruquinone A from its natural sources. khanacademy.orgwikipedia.org This separation method partitions components between a stationary phase and a mobile phase, allowing for the purification of individual compounds from a mixture. wikipedia.org Both preparative and analytical chromatography are employed in this compound research. wikipedia.org

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a key technique for the purification and analysis of this compound. researchgate.netscribd.com The development of a robust HPLC method is a systematic process that involves several critical steps to ensure reliable and reproducible results. pharmaknowledgeforum.commastelf.com

A typical HPLC method development strategy for a compound like this compound would include:

Defining the Analytical Goal: The initial step is to determine the purpose of the method, whether it is for qualitative identification, purity assessment, or quantitative analysis. pharmaknowledgeforum.com

Understanding the Analyte: Knowledge of the physicochemical properties of this compound, such as its polarity and solubility, is essential for selecting the appropriate HPLC mode. pharmaknowledgeforum.com

Mode Selection: Based on the polar nature of many isoflavonoids, reversed-phase HPLC (RP-HPLC) is a commonly chosen mode. pharmaknowledgeforum.commastelf.com

Column and Mobile Phase Selection: A C18 column is a frequent choice for the stationary phase in the separation of isoflavonoids. researchgate.netresearchgate.net The mobile phase often consists of a mixture of solvents like methanol (B129727), acetonitrile, and water, sometimes with modifiers like acetic acid to improve peak shape and resolution. researchgate.netresearchgate.netphcog.com

Detector Selection and Optimization: A UV-Vis detector is commonly used, with the detection wavelength optimized to the absorbance maximum of this compound to ensure high sensitivity. phcog.comtechnologynetworks.com

Method Optimization: Parameters such as flow rate, column temperature, and gradient elution are fine-tuned to achieve the best separation. pharmaknowledgeforum.comphcog.com For instance, a gradient elution starting with a lower percentage of the organic solvent and gradually increasing it can be effective for separating compounds with a range of polarities. mastelf.com

One study detailed a recycling preparative HPLC method on a normal phase column to purify this compound, using a mobile phase of Hexane-EtOAc-MeOH (8:1.5:0.5) at a flow rate of 4 ml/min. researchgate.net

Table 1: Example HPLC Method Parameters for Isoflavanquinone Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Lichrospher® RP-18 (5 µm, 25 cm × 4.6 mm) | researchgate.net |

| Mobile Phase | Acetonitrile:Ammonium Acetate (B1210297) Buffer (0.02 M, pH 2.5 with TFA):Methanol (70:20:10 v/v/v) | researchgate.net |

| Flow Rate | 1.2 mL/min | researchgate.net |

| Detection | UV Detector | phcog.com |

This table provides an illustrative example of HPLC conditions used for analyzing related quinone compounds and does not represent a standardized method for this compound.

Thin-Layer Chromatography (TLC) and Column Chromatography (CC) for Fractionation

Thin-Layer Chromatography (TLC) and Column Chromatography (CC) are indispensable techniques for the initial fractionation and purification of this compound from crude plant extracts. researchgate.netacademicjournals.orgmissouri.edu

Thin-Layer Chromatography (TLC) is primarily used for the qualitative analysis of mixtures and to monitor the progress of separations. khanacademy.orgacademicjournals.orgmissouri.edu In the context of this compound research, TLC helps in combining fractions with similar chemical profiles obtained from column chromatography. researchgate.netacademicjournals.org The components are visualized under UV light, where they appear as dark spots on a fluorescent plate. academicjournals.orgmissouri.edu

Column Chromatography (CC) is a preparative technique used to separate larger quantities of a mixture. missouri.edukngac.ac.in The crude extract is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel. researchgate.netacademicjournals.org A solvent system (mobile phase) is then passed through the column to elute the different components at different rates, leading to their separation. kngac.ac.in Fractions are collected and analyzed by TLC to identify those containing the compound of interest. researchgate.netacademicjournals.org For the purification of isoflavonoids like this compound, a combination of silica gel and Sephadex LH-20 column chromatography is often employed. researchgate.netresearchgate.net

For example, in one study, an ethyl acetate fraction of a methanol root extract of Abrus precatorius was subjected to bioassay-guided fractionation using silica gel column chromatography to isolate this compound. researchgate.net

Mass Spectrometric Characterization and Quantification

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition. diva-portal.org

LC-MS/MS and High-Resolution Mass Spectrometry Applications

The coupling of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for the characterization and quantification of compounds like this compound in complex mixtures. gxu.edu.cnmdpi.comrsc.org High-Resolution Mass Spectrometry (HRMS), often utilizing Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements, which is crucial for elucidating the elemental composition of unknown compounds. researchgate.netgxu.edu.cnnih.gov

In the structural elucidation of this compound and its analogues, High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) plays a pivotal role. researchgate.netresearchgate.net For instance, the molecular formula of a related compound was deduced from its HR-ESI-MS spectrum. researchgate.net The fragmentation patterns observed in MS/MS experiments provide valuable structural information. researchgate.netmdpi.com

Researchers have utilized UPLC-QTOF-MS analysis to investigate the composition of plant extracts containing related compounds. mdpi.com The data acquisition is often performed in both positive and negative ionization modes to obtain comprehensive information. nih.gov

Table 2: Mass Spectrometry Parameters for Analysis of Related Compounds

| Parameter | Description | Reference |

|---|---|---|

| Ionization Source | Electrospray Ionization (ESI) | gxu.edu.cnmdpi.com |

| Mass Analyzer | Quadrupole Time-of-Flight (QTOF), Orbitrap | gxu.edu.cnnih.gov |

| Acquisition Mode | MS/MS, MSE (data-independent acquisition) | mdpi.commdpi.com |

| Polarity | Positive and Negative | nih.gov |

This table presents general parameters used in the MS analysis of natural products and is not specific to this compound.

Spectroscopic Techniques for Structural and Quantitative Analysis

Spectroscopic techniques are fundamental for both the structural elucidation and quantitative analysis of chemical compounds. diva-portal.orgmdpi.com

UV-Visible Spectroscopy for Concentration Determination

UV-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a substance. technologynetworks.compro-analytics.net It is a straightforward and widely used method for determining the concentration of a compound in a solution, based on the Beer-Lambert Law. pro-analytics.netlibretexts.org

To determine the concentration of this compound, a UV-Vis spectrophotometer is used to measure its absorbance at a specific wavelength, which corresponds to its maximum absorption (λmax). technologynetworks.compro-analytics.net For isoflavans, a prominent maximum is typically observed between 270 and 295 nm. researchgate.net A calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. libretexts.orgupi.edu

The choice of solvent is important, as it should not absorb in the same region as the analyte. libretexts.org A reference cuvette containing only the solvent is used to zero the instrument. libretexts.org

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Abruquinone B |

| Abruquinone D |

| Abruquinone E |

| Abruquinone F |

| Abruquinone G |

| Abruquinone H |

| Abruquinone I |

| Abruquinone J |

| Abruquinone K |

| Abruquinone L |

| Abruquinone M |

| Abruquinone N |

| Abruquinone O |

| Abruquinone P |

| 7,8,3''5'-tetramethoxyisoflavan-1',4'-quinone |

| (3S)-1',4'-dihydroxy-6,7,8,2',3'-pentamethoxyisoflavan |

| Isoliquiritigenin |

| Gallic acid |

| Ethyl gallate |

| 1-O-galloyl-β-D-glucose |

| Abrine |

| N-methyltryptophan |

| Nerolidol |

| Methanol |

| Acetonitrile |

| Hexane |

| Ethyl acetate |

| Acetic acid |

| Trifluoroacetic acid |

| Ammonium acetate |

| (+)-calanolide A |

| Combretastatin B-2 |

| Punicalagin |

| Punicacortein D |

| Deacetyl asperulosidic acid |

| Rubiadin |

| Rubiadin-1-methyl ether |

| Alizarin |

| Lucidin |

| Xanthopurpurin |

| Nordamnacanthal |

| Santalin B |

| Santarubin A |

| Urolithin C |

| Phthalic acid |

| Benzoic acid |

| 1, 4-dihydroxyanthraquinone |

Fluorescence Spectroscopy Applications

While detailed studies on the intrinsic fluorescent properties of pure this compound are not extensively documented in publicly available literature, fluorescence-based methodologies play a critical role in evaluating its biological effects. A significant application is in the realm of cell biology, particularly for detecting apoptosis (programmed cell death) induced by substances containing this compound.

One prominent technique is the Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay. This method is used to detect DNA fragmentation, a hallmark of apoptosis. In studies investigating the anticancer potential of fractions from Abrus precatorius roots, which were found to contain this compound, the TUNEL assay was instrumental. ijpsonline.comijpsonline.com Cells treated with these active fractions showed a positive increase in TUNEL staining, where a green fluorescein-dUTP stain marks the nicks in the DNA, indicating accumulating DNA damage and apoptosis. ijpsonline.com This use of a fluorescent marker allows for the direct visualization and confirmation of the pro-apoptotic efficacy of the plant fractions. ijpsonline.com

The general principle that many natural products exhibit fluorescence under ultraviolet (UV) light supports the potential for direct analysis, though specific emission and excitation spectra for this compound remain a subject for further detailed investigation. jetir.org

Table 1: Application of Fluorescence-Based Assay in this compound Research

| Assay Type | Technique | Purpose | Observation in Abrus precatorius Fraction Study | Reference |

|---|---|---|---|---|

| Apoptosis Detection | TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay | To detect DNA fragmentation during apoptosis. | Increased green fluorescence observed in treated cancer cells, indicating significant DNA damage. | ijpsonline.com |

Metabolomics-Driven Discovery and Characterization

Metabolomics, the large-scale study of small molecules or metabolites within a biological system, has become an indispensable tool for the discovery and characterization of natural products like this compound. evotec.com This approach allows for a comprehensive analysis of the complex chemical inventory of organisms such as plants from the Abrus genus. nih.govjppres.com By employing advanced analytical techniques, primarily mass spectrometry coupled with chromatography, researchers can profile hundreds of metabolites simultaneously, leading to the identification of novel compounds and a deeper understanding of their biological context. nih.gov

Untargeted and Targeted Metabolomics Studies for this compound

Metabolomics strategies are generally categorized into two main approaches: untargeted and targeted.

Targeted metabolomics , in contrast, is a quantitative approach focused on measuring a specific and predefined set of known metabolites. nih.govnih.gov This method offers high sensitivity and specificity and is used to validate findings from untargeted studies or to accurately quantify specific compounds of interest. iptonline.com In the context of this compound, after its initial potential identification through an untargeted screen, a targeted analysis could be developed. Research on active fractions from Abrus precatorius utilized liquid chromatography with tandem mass spectrometry (LC-MS/MS) to analyze the components. ijpsonline.com The fragmentation pattern observed in the product ion scan spectra for a specific molecular ion [M-H]⁻ was matched with spectral database information, supporting the identification of this compound in the active fractions. ijpsonline.com

Table 2: Comparison of Metabolomics Approaches for this compound Research

| Feature | Untargeted Metabolomics | Targeted Metabolomics |

|---|---|---|

| Goal | Comprehensive profiling; discovery of novel compounds. evotec.com | Accurate quantification of specific, known metabolites. nih.gov |

| Scope | Broad; analyzes as many metabolites as possible. | Narrow; focuses on a predefined list of compounds. |

| Approach | Hypothesis-generating. | Hypothesis-driven. |

| Example Application | Comparing the overall metabolite profiles of different Abrus species to identify unique compounds. nih.gov | Quantifying the concentration of this compound in a plant extract after treatment with an elicitor. |

| Selectivity | Low to high, depending on the platform. | High. |

| Identification | Putative, based on mass and fragmentation patterns compared to databases. | Confirmed, often using authentic chemical standards. |

Identification of this compound as a Biomarker in Biological Systems (e.g., plant-pathogen interactions)

In nature, plants face constant threats from various pathogens and have evolved sophisticated defense systems. mpg.de A key part of this defense involves the production of a diverse array of secondary metabolites, some of which have antimicrobial properties and are synthesized de novo upon pathogen attack. mpg.defrontiersin.org These compounds, known as phytoalexins, can serve as chemical biomarkers for a plant's active defense response. nih.gov

Metabolites from Abrus precatorius have been noted for their inhibitory effects on pests and fungal plant pathogens. researchgate.net The metabolic changes within a plant during a pathogen attack are complex, and metabolomics provides a powerful platform to identify the specific molecules involved in the defense response. frontiersin.org These defense-related metabolites are crucial biomarkers, indicating a state of resistance or susceptibility. nih.gov

This compound is a bioactive isoflavanquinone and secondary metabolite found in Abrus species. nih.gov Given that plants in this genus produce compounds active against pathogens, this compound stands as a potential biomarker for the activation of defense pathways in its host plant. researchgate.net The presence or increased concentration of this compound following pathogen exposure could indicate the mobilization of the plant's chemical defenses. While it is recognized as a bioactive agent, further research focusing specifically on plant-pathogen interactions is needed to formally establish this compound as a definitive biomarker in this context.

Derivatives, Analogues, and Structure Activity Relationship Sar Studies

Rational Design and Synthesis of Abruquinone A Analogues

The synthesis of isoflavanquinones, the class of compounds to which this compound belongs, presents a significant chemical challenge. kobe-u.ac.jp However, the promise of their diverse bioactivities, including antitumor and antibacterial effects, has driven the development of various synthetic strategies. kobe-u.ac.jpamazonaws.com The rational design of analogues is a key approach in medicinal chemistry, aiming to optimize natural compounds by modifying their structure to enhance bioactivity or improve physicochemical properties. mdpi.commdpi.com

A notable advancement in this area is the development of a divergent, radical-free total synthesis for related natural products, Abruquinone B, E, and P. kobe-u.ac.jp This strategy employs a convergent approach where the key isoflavene core is constructed via a Suzuki-Miyaura cross-coupling reaction. kobe-u.ac.jp The general process involves:

Preparation of a 3-chloro-2H-chromene intermediate. kobe-u.ac.jp

Coupling of this intermediate with specifically protected 2,5-dibenzyloxyarylboronic acids to form the isoflavene structure with a masked hydroquinone (B1673460) B-ring. kobe-u.ac.jp

Subsequent catalytic hydrogenation to create the isoflavan (B600510) core and deprotect the hydroquinone moiety. kobe-u.ac.jp

Finally, one-pot oxidation of the hydroquinone to the target quinone, yielding the final isoflavanquinone products in high yields. kobe-u.ac.jp

This synthetic pathway is significant as it provides a flexible and efficient route to access various abruquinone analogues by simply changing the boronic acid coupling partner. This allows for the systematic modification of the B-ring, a crucial area for studying biological activity. kobe-u.ac.jp Similar synthetic chemistry principles are applied to other related quinone scaffolds, such as anthraquinones, where methods like Friedel-Crafts reactions, Diels-Alder reactions, and various coupling strategies are employed to build the core structure and introduce diverse substituents. wikipedia.orgnih.govrsc.org The development of new, practical, and economical synthesis methods, including microwave-induced and solvent-free approaches, further expands the ability to generate diverse libraries of quinone-based compounds for biological screening. rasayanjournal.co.indergipark.org.tr

Evaluation of Modified this compound Structures for Enhanced Bioactivity

Once synthesized, this compound analogues and other isolated abruquinones are subjected to rigorous biological evaluation to determine how structural modifications impact their efficacy. Abruquinones have demonstrated a wide spectrum of bioactivities, including antiprotozoal, anticancer, and anti-inflammatory effects. researchgate.netresearchgate.netthieme-connect.com

For instance, a study evaluating a series of abruquinones against the protozoan parasite Trypanosoma brucei rhodesiense, the causative agent of African trypanosomiasis, revealed potent activity. researchgate.net this compound itself showed a high level of activity, and other analogues displayed even more potent inhibition, highlighting the potential of this chemical class for treating parasitic diseases. researchgate.net

**Table 1: Antiprotozoal Activity of Abruquinone Analogues against T. b. rhodesiense*** *Data sourced from a study on newly isolated abruquinones. researchgate.net

| Compound | IC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|

| Abruquinone J | 0.01 | 508 |

| Abruquinone K | 0.02 | 374 |

| Abruquinone L | 0.02 | 1379 |

| This compound | 0.02 | 1379 |

| Abruquinone D | 0.01 | 668 |

In the realm of oncology, phytochemical investigation of Abrus precatorius roots led to the isolation of several abruquinones that were tested for anticancer activity. researchgate.net Abruquinones M and N, for example, exhibited significant cytotoxicity against human oral (CAL-27) and colon (Caco-2) cancer cell lines. researchgate.net These findings underscore the potential of the isoflavanquinone scaffold as a basis for developing new anticancer agents. researchgate.net

Table 2: Cytotoxic Activity (IC₅₀) of Abruquinone Analogues against Human Cancer Cell Lines Data from the evaluation of isoflavanquinones from Abrus precatorius roots. researchgate.net

| Compound | CAL-27 (Oral) IC₅₀ (µM) | Caco-2 (Colon) IC₅₀ (µM) | NCI-H460 (Lung) IC₅₀ (µM) |

|---|---|---|---|

| Abruquinone M | 6.48 | 15.79 | 31.33 |

| Abruquinone N | 5.26 | 10.33 | - |

Furthermore, these compounds have shown potent anti-inflammatory potential by inhibiting phagocyte oxidative burst and the pro-inflammatory cytokine TNF-α in vitro. researchgate.net The modification of the core structure, such as through acetylation, has been shown in related compounds to sometimes lead to greater biological inhibition, demonstrating that small chemical changes can have a significant impact on bioactivity. rjptonline.org

Systematic Structure-Activity Relationship (SAR) Analysis of the this compound Core

Structure-Activity Relationship (SAR) analysis is a fundamental process in drug discovery that seeks to understand how specific structural features of a molecule contribute to its biological activity. collaborativedrug.com By comparing the activity of structurally similar compounds, researchers can identify key pharmacophores and guide the design of more potent and selective molecules. mdpi.comcollaborativedrug.com

For the abruquinone family, SAR analysis aims to elucidate which parts of the isoflavanquinone core are essential for activity. This involves analyzing the impact of the number and position of hydroxyl and methoxy (B1213986) groups on both the A- and B-rings of the scaffold. However, establishing a clear and simple SAR can be complex. One study noted that among ten different abruquinones, no obvious SAR was observed, suggesting that the relationship between structure and activity may be nuanced. core.ac.uk

Despite this, comparisons can be drawn. For example, Abruquinone B and Abruquinone I both exhibit strong antiprotozoal activity. thieme-connect.com While they share the same core structure, their substitution patterns differ, which influences their potency and selectivity. thieme-connect.com Similarly, in studies of related anthraquinone (B42736) glycosides, the pattern of hydroxyl substitution was found to be critical for stabilizing DNA binding and was a requirement for antibacterial activity. nih.gov Specifically, a 1,4-dihydroxy pattern generated more superoxide (B77818) radicals than a 1,8-dihydroxy pattern, indicating that the precise arrangement of functional groups profoundly affects the mechanism of action. nih.gov

The core principles of SAR analysis involve:

Identifying the core scaffold: For abruquinones, this is the 3-arylchromane skeleton with an oxidized B-ring. kobe-u.ac.jp

Varying substituents: Systematically altering functional groups (e.g., methoxy, hydroxyl) at different positions.

Correlating structural changes with bioactivity: Measuring how these variations affect potency (e.g., IC₅₀) and selectivity against biological targets. frontiersin.org

This process allows for the generation of hypotheses about which structural features are most important for the desired biological effect, guiding the next cycle of analogue design and synthesis. frontiersin.org

Development of this compound-based Chemical Probes for Biological Investigations

Chemical probes are powerful tools used to interrogate biological systems. They are typically highly potent and selective small molecules designed to interact with a specific protein target, allowing researchers to study the target's function in cells and organisms. nih.govthermofisher.kr The development of a chemical probe from a natural product like this compound is a logical step towards understanding its mechanism of action and identifying its molecular targets. rjeid.com

A well-characterized chemical probe should ideally be accompanied by an inactive analogue to serve as a negative control, ensuring that any observed biological effect is due to the specific interaction with the intended target. nih.gov Given the potent bioactivities of this compound and its analogues, they represent an excellent starting point for probe development. researchgate.netresearchgate.net

The process for developing an this compound-based chemical probe would likely involve:

SAR-guided Optimization: Using SAR data to design an this compound analogue with high potency and selectivity for a particular biological effect. rjeid.com

Incorporation of a Reporter Tag: Modifying the optimized analogue by attaching a functional handle. This could be a fluorophore for imaging, a biotin (B1667282) tag for affinity purification of the target protein, or a clickable alkyne/azide group for various downstream applications.

Validation of the Probe: Confirming that the modified probe retains its potency and selectivity for the target and that the tag does not interfere with its binding. This includes demonstrating robust target engagement within a cellular environment. nih.gov

By using such a probe, researchers could pull down the cellular protein(s) that this compound interacts with, leading to target identification. This is crucial for validating whether the compound's anticancer or antiprotozoal effects are mediated by a specific enzyme, receptor, or signaling pathway. nih.govresearchgate.net This approach transforms a bioactive molecule into a sophisticated tool for fundamental biological discovery. rjeid.com

Preclinical Research and Translational Outlook for Abruquinone a

Advanced In Vitro Efficacy in Complex Biological Models

Abruquinone A, a naturally occurring isoflavanquinone isolated from the roots of Abrus precatorius, has demonstrated notable bioactivity in a variety of in vitro assays. saapjournals.orgresearchgate.net Its efficacy has been evaluated against several complex biological models, revealing its potential as a lead compound for further therapeutic development.

Initial research highlighted its cytotoxic effects against various cancer cell lines. Specifically, this compound showed significant activity against AU565 and MDA-MB231 breast cancer cells. researchgate.netresearchgate.net Further studies have corroborated its anticancer potential, with demonstrated cytotoxicity against oral (CAL-27) and colon (Caco-2) cancer cell lines. researchgate.net The compound's anti-inflammatory properties have also been a key area of investigation. It has been shown to inhibit the production of tumor necrosis factor (TNF) and reactive oxygen species (ROS) in polymorphonuclear cells (PMNs), suggesting a mechanism for its anti-inflammatory effects. nih.govresearchgate.net Additionally, this compound has been found to inhibit superoxide (B77818) production. ucl.ac.uk

The antiparasitic activity of this compound is another significant area of its preclinical evaluation. It has shown efficacy against the protozoan parasite Leishmania. Studies have identified it as an antileishmanial isoflavanquinone, with activity against both L. major and L. tropica. frontiersin.orgfrontiersin.orgnih.gov Its activity has also been tested against Trypanosoma cruzi, the parasite responsible for Chagas disease, although it was found to be less effective than other tested quinonoids. researchgate.net

Interactive Table: In Vitro Efficacy of this compound

| Biological Model | Activity | Key Findings | References |

|---|---|---|---|

| AU565 and MDA-MB231 Breast Cancer Cells | Cytotoxicity | Significant cytotoxic effects observed. | researchgate.netresearchgate.net |

| CAL-27 Oral Cancer Cells | Cytotoxicity | Demonstrated cytotoxic activity. | researchgate.net |

| Caco-2 Colon Cancer Cells | Cytotoxicity | Showed cytotoxic potential. | researchgate.net |

| Polymorphonuclear Cells (PMNs) | Anti-inflammatory | Inhibition of TNF and ROS production. | nih.govresearchgate.net |

| General | Anti-inflammatory | Inhibition of superoxide production. | ucl.ac.uk |

| Leishmania major and Leishmania tropica | Antileishmanial | Active against both species. | frontiersin.orgfrontiersin.orgnih.gov |

| Trypanosoma cruzi | Antitrypanosomal | Less effective compared to other quinonoids. | researchgate.net |

In Vivo Efficacy Studies in Relevant Non-Human Animal Models

The in vivo evaluation of this compound has provided further evidence of its therapeutic potential. In animal models, it has shown promising anti-inflammatory and antitumor activities. indexcopernicus.com